![molecular formula C12H10N4O B2519219 2-((4-Methyl-3-oxo-3,4-dihydropyrazin-2-yl)amino)benzonitrile CAS No. 2320421-80-3](/img/structure/B2519219.png)
2-((4-Methyl-3-oxo-3,4-dihydropyrazin-2-yl)amino)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compounds with a structure similar to “2-((4-Methyl-3-oxo-3,4-dihydropyrazin-2-yl)amino)benzonitrile” often belong to the class of organic compounds known as quinazolinamines . These are heterocyclic aromatic compounds containing a quinazoline moiety substituted by one or more amine groups .
Molecular Structure Analysis
The molecular structure of similar compounds often contains a benzenoid nucleus and has 10 π-electrons, which makes them aromatic in nature . Electrophilic substitution occurs readily on these compounds due to excessive π-electrons delocalization .Chemical Reactions Analysis
The chemical reactions of similar compounds are often influenced by their structure, which can be altered using different synthetic approaches . For instance, 2-mercapto quinazolinones have proven to be excellent scaffolds for further synthesis of different derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds are often influenced by their structure . For instance, indole is an important heterocyclic system that provides the skeleton to lysergic acid diethylamide (LSD), strychnine, and alkaloid obtained from plants .Scientific Research Applications
- Quinazolinones, including derivatives of 2-mercapto quinazolinones, exhibit antibacterial potential . Researchers have explored the synthesis of these compounds to enhance their biological activity.
- The structure of quinazolinones allows for modifications that impact their antiviral efficacy . Investigating the antiviral potential of this compound could be valuable.
- Quinazolinones have been studied as anticancer agents . Their ability to inhibit specific enzymes or pathways makes them promising candidates for cancer therapy.
- Dual inhibition of malate dehydrogenase (MDH1 and MDH2) has been proposed as a strategy to target cancer metabolism . Compound 16c, which includes the structure of our compound of interest, was identified as a potent dual inhibitor.
- Quinazolinones may act as enzyme inhibitors . Investigating their effects on specific enzymes could provide insights into their therapeutic potential.
- Researchers have synthesized various quinazolinone analogues to enhance their biological activity . Our compound could be part of this exploration.
- Computational studies can reveal how our compound interacts with receptor active sites . Understanding its binding mechanisms is crucial for drug design.
Antibacterial Activity
Antiviral Properties
Anticancer Research
Enzyme Inhibition
Biological Activity Enhancement
Computational Studies
Mechanism of Action
Target of Action
Similar compounds have been found to interact with multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
Similar compounds have been shown to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[(4-methyl-3-oxopyrazin-2-yl)amino]benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O/c1-16-7-6-14-11(12(16)17)15-10-5-3-2-4-9(10)8-13/h2-7H,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBTPUFDVOYABIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C(C1=O)NC2=CC=CC=C2C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-Methyl-3-oxo-3,4-dihydropyrazin-2-yl)amino)benzonitrile |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.